![molecular formula C16H19ClN2O2S B3845697 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B3845697.png)
1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
描述
1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol, also known as CDP323, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDP323 is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). In
作用机制
1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol works by selectively inhibiting PDE4, an enzyme that is responsible for the breakdown of cAMP. By inhibiting PDE4, 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways are involved in the regulation of various cellular processes, including inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has been shown to have potent anti-inflammatory effects in various animal models of inflammation. In addition to its anti-inflammatory effects, 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has also been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma and COPD. 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has also been shown to reduce colonic inflammation and improve histological scores in animal models of IBD.
实验室实验的优点和局限性
1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has several advantages for lab experiments, including its high potency and selectivity for PDE4, which allows for precise and specific targeting of the enzyme. However, 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the therapeutic potential of 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol in other diseases, such as rheumatoid arthritis and psoriasis. Additionally, the development of more soluble formulations of 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol could improve its efficacy and ease of administration in vivo.
Conclusion:
In conclusion, 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol is a promising chemical compound with potential therapeutic applications in various diseases. The selective inhibition of PDE4 by 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol leads to anti-inflammatory effects and improvements in lung function and colonic inflammation. While 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has some limitations, its high potency and selectivity make it a valuable tool for scientific research. Further research and development of 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol could lead to new treatments for inflammatory diseases.
科学研究应用
1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). PDE4 inhibitors like 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol have been shown to reduce inflammation by increasing the levels of cAMP, which in turn inhibits the production of pro-inflammatory cytokines. 1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol has also been shown to improve lung function in animal models of asthma and COPD.
属性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-11-7-12(2)19-16(18-11)22-10-15(20)9-21-8-13-3-5-14(17)6-4-13/h3-7,15,20H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJPKACZQYKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COCC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



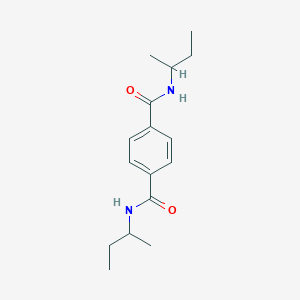
![1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol](/img/structure/B3845619.png)
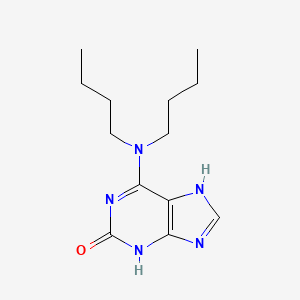

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)
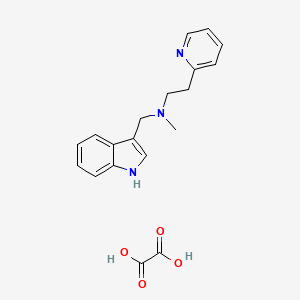
![[1-(3,4-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B3845674.png)
![2-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845681.png)
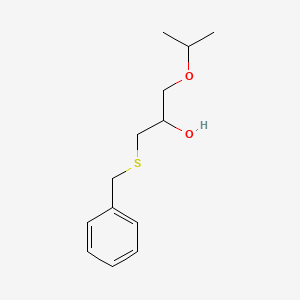
![6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B3845699.png)
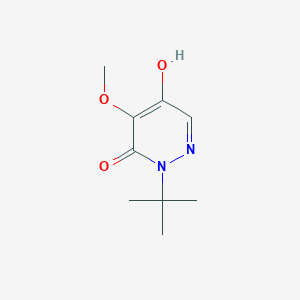
![3-(3-methoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845708.png)
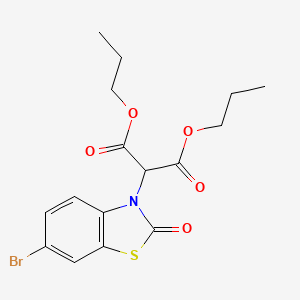
![2-(2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845719.png)